molecular formula C21H14FNO5S B11313014 7-(4-Carboxyphenyl)-3-(3-fluorophenyl)-5-hydroxy-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(4-Carboxyphenyl)-3-(3-fluorophenyl)-5-hydroxy-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11313014
M. Wt: 411.4 g/mol
InChI Key: UZYAFRWTXIJYTP-UHFFFAOYSA-N
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Description

“7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” is a complex organic compound that belongs to the class of thienopyridines

Properties

Molecular Formula

C21H14FNO5S

Molecular Weight

411.4 g/mol

IUPAC Name

7-(4-carboxyphenyl)-3-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H14FNO5S/c22-13-3-1-2-12(8-13)16-17-18(29-19(16)21(27)28)14(9-15(24)23-17)10-4-6-11(7-5-10)20(25)26/h1-8,14H,9H2,(H,23,24)(H,25,26)(H,27,28)

InChI Key

UZYAFRWTXIJYTP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC(=CC=C3)F)NC1=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thienopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the carboxyphenyl and fluorophenyl groups via substitution reactions.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

“7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, thienopyridines are often studied for their potential biological activities. They may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. They may act as anti-inflammatory agents, anticancer agents, or cardiovascular drugs.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thienopyridines with different substituents. Examples include:

    Clopidogrel: A well-known antiplatelet drug.

    Prasugrel: Another antiplatelet agent with a similar structure.

    Ticlopidine: An older antiplatelet drug.

Uniqueness

The uniqueness of “7-(4-CARBOXYPHENYL)-3-(3-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID” lies in its specific substituents and their positions on the thienopyridine core. These structural differences can lead to variations in biological activity, making it a compound of interest for further research.

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